![molecular formula C12H10N2O4S B13445700 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid: is an organic compound known for its distinctive molecular architecture. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is a chemical intermediate to the drug olanzapine and has been the subject of intensive study due to its ability to exist in multiple well-characterized crystalline polymorphic forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves a series of chemical reactions. The initial step is a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, resulting in 2-amino-5-methylthiophene-3-carbonitrile. The amino group is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to yield the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for research and development.
Biology: In biological research, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is a key intermediate in the production of olanzapine, a medication used to treat mental health conditions such as schizophrenia and bipolar disorder .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its role as an intermediate in olanzapine synthesis involves complex biochemical pathways that affect neurotransmitter activity in the brain .
Comparison with Similar Compounds
- 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile
- 2-[(2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene]aminoacetic Acid
Comparison: Compared to similar compounds, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is unique due to its ability to exist in multiple crystalline polymorphic forms. This polymorphism allows it to exhibit different physical and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
5-methyl-2-(2-nitroanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7-6-8(12(15)16)11(19-7)13-9-4-2-3-5-10(9)14(17)18/h2-6,13H,1H3,(H,15,16) |
InChI Key |
VRMDRDPNBLCOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





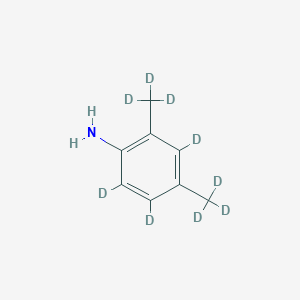
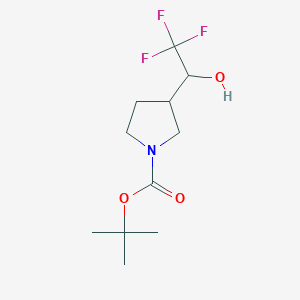
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)

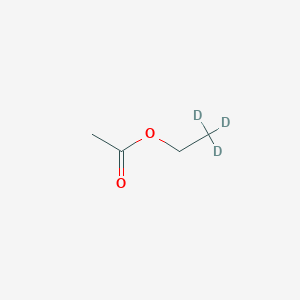

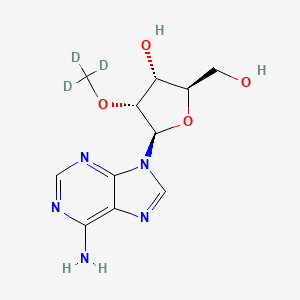
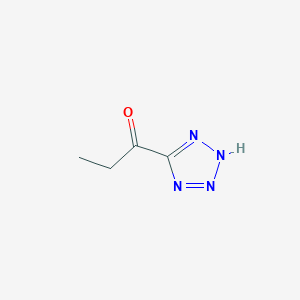


![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
